D-Glucose 6-phosphate potassium salt

Description

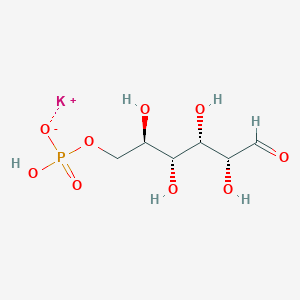

D-Glucose 6-phosphate potassium salt (C₆H₁₁K₂O₉P) is a phosphorylated derivative of glucose, where a phosphate group is esterified at the 6th carbon. This compound plays a pivotal role in central metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP), serving as a substrate for enzymes like glucose 6-phosphate dehydrogenase (G6PD) and glucose 6-phosphate isomerase . It is widely used in biomedical research to study NADPH production, metabolic disorders (e.g., diabetes, glycogen storage diseases), and enzymatic regulation . Its potassium salt form is preferred in assays where sodium ions interfere with enzymatic activity, offering distinct solubility and stability properties .

Properties

Molecular Formula |

C6H12KO9P |

|---|---|

Molecular Weight |

298.23 g/mol |

IUPAC Name |

potassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H13O9P.K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

GYYVAXGNABGNGI-BTVCFUMJSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate potassium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase. The reaction typically involves glucose and adenosine triphosphate (ATP) in the presence of these enzymes, resulting in the formation of D-Glucose 6-phosphate and adenosine diphosphate (ADP). The potassium salt form is obtained by neutralizing the resulting D-Glucose 6-phosphate with potassium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes required for the phosphorylation of glucose, thereby increasing the yield of D-Glucose 6-phosphate. The product is then purified and converted to its potassium salt form .

Chemical Reactions Analysis

Enzymatic Phosphorylation and Dephosphorylation

G6P-K is synthesized via enzymatic phosphorylation of glucose. A 2021 study demonstrated a fully enzymatic route using cellulose as a substrate, hexokinase (HK), and polyphosphate kinase (PPK2) for ATP regeneration . Key findings include:

-

Optimal enzyme ratios : A 10:1 HK-to-PPK2 activity ratio achieved 77% glucose-to-G6P conversion within 6 hours .

-

Substrate effects : Polyphosphate concentrations above 50 mM inhibited HK activity, while glucose concentrations beyond 100 mM reduced PPK2 efficiency .

Table 1 : Performance of enzymatic G6P-K synthesis under varying conditions

| Parameter | Optimal Value | Conversion Rate |

|---|---|---|

| HK:PPK2 Activity Ratio | 10:1 | 77% (6 h) |

| Polyphosphate | 50 mM | 80% efficiency |

| Temperature | 30°C | Max activity |

Enzymatic Oxidation via Glucose-6-Phosphate Dehydrogenase (G6PDH)

G6PDH catalyzes the oxidation of G6P-K to 6-phosphogluconolactone, generating NADPH. Structural and kinetic studies reveal:

-

Halophilic adaptation : Haloferax volcanii G6PDH (HvG6PDH) exhibits enhanced activity at 2 M KCl, with a V<sub>max</sub> increase of 1.9-fold compared to NaCl .

-

Catalytic residues : Conserved Ser115, Tyr152, and Lys156 mediate substrate binding and catalysis, with electrostatic interactions between the β6-α10 loop and G6P-K stabilizing the active site .

Table 2 : Kinetic parameters of HvG6PDH under varying KCl concentrations

| [KCl] (M) | K<sub>m</sub> (G6P) | V<sub>max</sub> (μmol/min/mg) |

|---|---|---|

| 0.5 | 0.12 ± 0.02 | 8.7 ± 0.9 |

| 2.0 | 0.15 ± 0.03 | 16.5 ± 1.2 |

Salt-Dependent Structural Dynamics

High ionic strength alters G6P-K interactions with enzymes. Molecular dynamics simulations of HvG6PDH show:

-

Electrostatic shielding : At 2 M KCl, repulsive interactions between the β6-α10 loop and G6P-K transition to attractive forces (−19.58 kcal/mol·Å²), enhancing substrate binding .

-

Activity modulation : CsCl and RbCl increased HvG6PDH activity by 60–70% of KCl’s effect, while LiCl inhibited activity .

Role in Oxidative Stress Response

G6P-K is central to NADPH production, critical for redox homeostasis. In plants, cytosolic G6PDH isoforms (e.g., GmG6PDH2) are upregulated under salt stress (150 mM NaCl), increasing activity 4.2-fold to mitigate ROS . Overexpression of GmG6PDH2 in soybean reduced H<sub>2</sub>O<sub>2</sub> levels by 40% and lipid peroxidation by 35% under stress .

Comparative Analysis of Related Compounds

Table 3 : Functional distinctions between G6P-K and analogs

| Compound | Key Feature | Metabolic Role |

|---|---|---|

| G6P-K | Potassium salt; high solubility | Glycolysis, PPP |

| β-D-Glucose 6-phosphate | Anomeric form; glycolysis intermediate | Glycogen synthesis |

| D-Fructose 6-phosphate | Structural isomer | Glycolysis, Calvin cycle |

Scientific Research Applications

D-Glucose 6-phosphate potassium salt is a D-Glucopyranose 6-phosphate potassium salt, also known as Robison ester . It participates in glucose metabolism via the pentose phosphate pathway .

Scientific Research Applications

Helicobacter pylori (H. pylori) expresses the enzyme glucose-6-phosphate dehydrogenase (HpG6PD), which participates in glucose metabolism via the pentose phosphate pathway . It has been proposed as the foremost risk factor for the development of gastric cancer. Biochemical and physicochemical characteristics of HpG6PD contrast with the host G6PD (human G6PD, HsG6PD), thus HpG6PD becomes a potential target for novel drugs against H. pylori .

Glucose-6-phosphate dehydrogenase Variant Curation

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is an X-linked genetic condition affecting an estimated 400 to 500 million people worldwide and is the most common genetic cause of chronic hemolytic anemia and drug-, food, or infection-induced hemolytic anemia . Determining the clinical impact of G6PD variants is critical to ongoing efforts towards diagnosis and patient care. Curation efforts will synergize with ongoing functional studies, analyses of function/genotype/phenotype correlations, and efforts to guide pharmacotherapy recommendations .

Use in Chemoenzymatic Synthesis

Candida rugosa lipase can be an efficient catalyst for both regio- and chemoenzymatic synthesis of glucose 6-phosphate .

Other potential applications

Mechanism of Action

D-Glucose 6-phosphate potassium salt exerts its effects primarily through its role in cellular metabolism. It is a key intermediate in glycolysis, where it is converted to fructose 6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone, which is further metabolized to generate NADPH and ribose-5-phosphate . These pathways are crucial for energy production, biosynthesis, and the maintenance of redox balance in cells .

Comparison with Similar Compounds

D-Glucose 6-Phosphate Sodium Salt

D-Fructose 1,6-Bisphosphate Trisodium Salt

6-Phosphogluconic Acid Trisodium Salt

D-Mannose 6-Phosphate

- Key Differences :

Biochemical Roles and Enzyme Interactions

Biological Activity

D-Glucose 6-phosphate potassium salt (G6P-K) is a crucial metabolite in cellular metabolism, primarily involved in energy production and various biosynthetic pathways. This article explores its biological activity, mechanisms of action, and implications in different biological systems, supported by relevant data tables and case studies.

- Chemical Formula: C₆H₈O₇P·K

- Molecular Weight: Approximately 298.23 g/mol

- Solubility: Enhanced due to the potassium salt form, making it suitable for biochemical applications.

Biological Significance

D-Glucose 6-phosphate plays several essential roles in metabolism:

- Energy Production: It is a key intermediate in glycolysis and the pentose phosphate pathway (PPP), contributing to ATP generation and NADPH production.

- Regulation of Metabolism: G6P acts as a signaling molecule that regulates various metabolic pathways, including glycogen synthesis and glucose homeostasis.

- Calcium Homeostasis: Treatment with G6P-K has been shown to elevate ATP-dependent calcium levels in pancreatic islets, indicating its role in calcium signaling .

Enzymatic Activity

G6P is primarily metabolized by glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first step of the PPP:

This reaction is vital for generating NADPH, which is crucial for anabolic reactions and maintaining redox balance within cells.

Case Studies

- Cardiovascular Health:

- Plant Stress Response:

Comparison of Biological Activities

| Activity Type | This compound | Other Related Compounds |

|---|---|---|

| Energy Production | High | Moderate (e.g., D-Fructose 1,6-bisphosphate) |

| Calcium Regulation | Significant | Minimal (e.g., D-Glucose) |

| Role in Antioxidant Defense | Crucial (via NADPH) | Variable (depends on the compound) |

Research Findings

Recent studies have demonstrated the multifaceted roles of G6P-K:

- Inhibition of Oxidative Stress: G6PD deficiency has been linked to reduced oxidative stress markers in cardiac tissues, suggesting a protective mechanism against heart disease .

- Metabolic Regulation: G6P-K influences glucose metabolism pathways significantly, affecting insulin signaling and glucose uptake in various tissues .

Q & A

Q. What is the role of D-Glucose 6-phosphate potassium salt (G6P) in central metabolic pathways?

G6P is a pivotal intermediate in glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis. It is generated via phosphorylation of glucose by hexokinase/glucokinase or via phosphoglucomutase-mediated conversion of glucose-1-phosphate during glycogenolysis . In glycolysis, G6P is isomerized to fructose-6-phosphate, while in the PPP, it serves as a substrate for glucose-6-phosphate dehydrogenase to produce NADPH and ribose-5-phosphate. Under high glucose conditions, G6P is stored as glycogen .

Q. What are the optimal storage and handling conditions for this compound?

The potassium salt form should be stored as a powder at -20°C for long-term stability (up to 3 years). Aqueous solutions are not recommended for storage beyond 24 hours due to hydrolysis risks. For solubility, it is slightly soluble in DMSO but can be dissolved in neutral buffers (e.g., PBS, pH 7.2) at ~10 mg/mL . Avoid repeated freeze-thaw cycles for solutions.

Q. How is D-Glucose 6-phosphate synthesized in cellular systems?

G6P is synthesized via two primary routes:

- Phosphorylation of glucose : Catalyzed by hexokinase (ATP-dependent) in most tissues or glucokinase in the liver/pancreas.

- Glycogenolysis : Glucose-1-phosphate, derived from glycogen breakdown, is converted to G6P via phosphoglucomutase . The potassium salt form is often used in vitro to mimic intracellular ionic conditions due to potassium's prevalence in cytosol .

Advanced Research Questions

Q. How can this compound be utilized in enzyme activity assays?

G6P is a critical substrate for enzymes like glucose-6-phosphate dehydrogenase (G6PD) and phosphoglucose isomerase. For example, in G6PD activity assays, G6P is combined with NADP+; the resulting NADPH production is measured spectrophotometrically at 340 nm . Ensure reaction buffers maintain physiological potassium concentrations (e.g., 100–150 mM) to avoid ionic interference .

Q. How does the choice of salt form (potassium vs. sodium) impact experimental outcomes?

The counterion (K⁺ vs. Na⁺) can affect enzyme kinetics and solubility. Sodium salts may introduce unwanted Na⁺ in potassium-sensitive systems (e.g., ion channel studies), while potassium salts better replicate intracellular conditions. For instance, Na⁺ can inhibit hexokinase activity in certain isoforms, whereas K⁺ is inert . Always validate salt compatibility with your assay buffer.

Q. What are common sources of data inconsistency when working with G6P, and how can they be resolved?

- Purity issues : Contaminants (e.g., glucose-1-phosphate) can skew results. Verify purity via HPLC (≥98%) or enzymatic assays .

- Solution instability : Hydrolysis of G6P in aqueous buffers generates inorganic phosphate, which interferes with phosphate-sensitive assays. Prepare solutions fresh and avoid alkaline pH .

- Salt-specific effects : Misattribution of sodium vs. potassium salt data can lead to misinterpretation. Cross-validate salt forms in pilot studies .

Q. How can G6P be applied in metabolic flux analysis to study cancer metabolism?

Cancer cells rely on glycolysis and the PPP for energy and nucleotide synthesis. Radiolabeled [¹⁴C]-G6P can trace carbon flux through these pathways. For instance, ¹⁴C-labeled G6P incubated with cell lysates allows quantification of PPP-derived CO₂ (via decarboxylation) vs. glycolytic lactate production . Coupled with LC-MS, this approach reveals metabolic rewiring in cancer models.

Q. What methodological considerations are critical when using G6P in coupled enzymatic systems?

In coupled assays (e.g., hexokinase-G6PD systems for ATP detection):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.